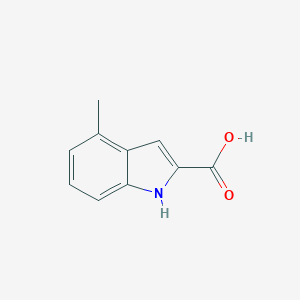

4-Methyl-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-8-7(6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSCXKCJGFIXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(NC2=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397998 | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18474-57-2 | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-1H-indole-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. As a Senior Application Scientist, my objective is to synthesize core chemical data with practical, field-proven insights into its synthesis, characterization, and reactivity. The structure of this document is designed to logically flow from fundamental properties to complex applications, providing a self-validating framework for researchers.

This compound belongs to the indole class of heterocyclic compounds, which are foundational scaffolds in a vast number of natural products and pharmaceuticals.[1] The presence of both a carboxylic acid at the C2 position and a methyl group on the benzene ring at the C4 position imparts specific reactivity and steric characteristics that make it a valuable intermediate in organic synthesis.

Structural and Identification Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

| Property | Data | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 18474-57-2 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Canonical SMILES | Cc1cccc2[nH]c(cc12)C(O)=O | |

| InChI Key | QMSCXKCJGFIXDF-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Purity (Typical) | ≥97.0% | [3] |

Synthesis Methodologies: Building the Indole Scaffold

The construction of the 4-methyl-substituted indole-2-carboxylic acid core is most effectively achieved through classic named reactions that are staples in heterocyclic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely applied method for creating indole rings from arylhydrazines and enolizable ketones or aldehydes under acidic conditions.[4][5] For the target molecule, this process involves the reaction of 4-methylphenylhydrazine with a pyruvate derivative, such as pyruvic acid or an ethyl pyruvate ester.

Causality of Experimental Choices:

-

Arylhydrazine Selection: 4-methylphenylhydrazine is chosen to install the required methyl group at the C4 position of the final indole ring.

-

Carbonyl Partner: A pyruvate derivative provides the necessary three-carbon chain to form the pyrrole ring portion, with the carbonyl and carboxylic acid groups correctly positioned to yield the 2-carboxylic acid functionality.

-

Acid Catalyst: Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂) are essential to catalyze the key[3][3]-sigmatropic rearrangement step.[4]

Below is a diagram illustrating the logical workflow of the Fischer Indole Synthesis for this specific target.

Caption: Fischer Indole Synthesis Workflow.

The Japp-Klingemann Reaction Pathway

Protocol Logic:

-

Diazotization: 3-methylaniline is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form the 3-methylbenzenediazonium salt. The position of the methyl group on the starting aniline is critical for the final product's substitution pattern.

-

Azo Coupling: The diazonium salt is reacted with a β-keto ester, like ethyl 2-methylacetoacetate, under basic conditions.

-

Hydrolysis & Rearrangement: The resulting azo compound is unstable and, upon hydrolysis, eliminates an acyl group to form the desired arylhydrazone.

-

Fischer Cyclization: The isolated hydrazone is then subjected to acidic conditions to induce cyclization into the indole ring system, as described previously.

This two-stage approach (Japp-Klingemann followed by Fischer) is a powerful strategy for constructing substituted indoles.[6][7]

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. The combination of NMR, IR, and MS provides a self-validating dataset where each technique corroborates the findings of the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on a carbon adjacent to a carbonyl group are typically deshielded and resonate around 2.0-3.0 ppm.[8] The aromatic protons of the indole ring will appear in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their positions relative to each other and the methyl group. The N-H proton often appears as a broad singlet further downfield (>10 ppm), and the carboxylic acid proton (COOH) is also a broad singlet, typically very downfield (>12 ppm). The methyl group (CH₃) protons will present as a singlet in the upfield region (~2.5 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (~160-170 ppm), aromatic carbons (~110-140 ppm), and the aliphatic methyl carbon (~20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. For carboxylic acids, the spectrum is dominated by two characteristic features:

-

O-H Stretch: An extremely broad absorption band from approximately 2500 to 3300 cm⁻¹, resulting from the strong hydrogen bonding in carboxylic acid dimers.[9][10] This broad feature often overlaps with the sharper C-H stretching bands.

-

C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹.[9] Conjugation with the indole ring would likely place this peak towards the lower end of the range. Other expected peaks include the N-H stretch (~3300-3400 cm⁻¹) and C-O stretching (~1210-1320 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 175.18 Da is expected. Aromatic acids generally show a prominent molecular ion peak.[11]

-

Key Fragments: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[11]

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals for aromatic H, N-H, COOH, and CH₃ protons. |

| ¹³C NMR | Signals for carbonyl C, aromatic C, and methyl C. |

| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1690-1760 cm⁻¹), N-H stretch (~3300 cm⁻¹).[9] |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 175. Key fragments at [M-OH]⁺ and [M-COOH]⁺. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary components: the carboxylic acid group, the indole nitrogen, and the electron-rich indole ring.

Reactions at the Carboxylic Acid Group

The -COOH group is a versatile handle for further chemical modification.

-

Esterification: Reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. This is a common strategy to protect the carboxylic acid or to modify the compound's solubility and pharmacokinetic properties.[12][13]

-

Amide Coupling: Conversion to amides is readily achieved by first activating the carboxylic acid (e.g., to an acyl chloride) or by using standard peptide coupling reagents (e.g., HATU, EDC) to react with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.

Reactions Involving the Indole Ring

-

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated with an alkyl halide. This modification can be crucial for tuning biological activity.

-

Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is typically the most reactive site in unsubstituted indoles, the presence of the C2-carboxylic acid group will direct incoming electrophiles, often to the C5 or C6 positions of the benzene ring.

The interplay of these reactive sites makes this compound a highly valuable and versatile intermediate for the synthesis of complex target molecules, particularly in the development of novel therapeutics.[3][14]

Caption: Key Reactivity Pathways.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

-

Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). Avoid inhalation of dust and ensure work is conducted in a well-ventilated area.

References

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Methyl 1H-indole-2-carboxylate. PubChem.

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic

- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

- Fischer indole synthesis applied to the total synthesis of n

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- 1H-Indole-2-carboxylic acid, methyl ester. Aribo Biotechnology. [Link]

- Fischer indole synthesis. Wikipedia. [Link]

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.

- Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

- The Japp‐Klingemann Reaction.

- Japp klingemann reaction. Slideshare. [Link]

- (PDF) Fischer Indole Synthesis.

- Indole 2 carboxylic acid. mzCloud. [Link]

- Spectroscopy of Carboxylic Acid Deriv

- 4-Methylindole-2-carboxylic acid. Georganics. [Link]

- Spectra and physical data of (A2). The Royal Society of Chemistry. [Link]

- IR: carboxylic acids. University of Calgary. [Link]

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine.

- Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. YouTube. [Link]

- 4-Methylindole. PubChem.

- methyl 2-methyl-1H-indole-4-carboxylate.

Sources

- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Japp klingemann reaction | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 13. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Technical Guide to 4-Methyl-1H-indole-2-carboxylic acid

Abstract

This technical guide provides an in-depth exploration of 4-Methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We will cover its fundamental identifiers, including its definitive CAS number, detailed physicochemical properties, a validated synthesis protocol via the Fischer Indole Synthesis, and its significant applications in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights to effectively utilize this versatile compound.

Compound Identification and Core Properties

This compound is a substituted indole derivative that serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its unique structure, featuring a methyl group on the benzene ring of the indole scaffold, provides a valuable starting point for creating targeted molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 18474-57-2 .[2][3][4]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective use in experimental design, from selecting appropriate solvents to ensuring safe handling. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18474-57-2 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [2][5] |

| Molecular Weight | 175.18 g/mol | [5] |

| Appearance | Solid / Powder | [2] |

| Melting Point | 220-221°C | [2] |

| Boiling Point | 419.9°C at 760 mmHg | [2] |

| Signal Word | Warning | [2][5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2][5] |

| GHS Pictogram | GHS07 (Harmful) | [2] |

Synthesis Protocol: The Fischer Indole Synthesis

The most reliable and widely adopted method for preparing substituted indoles like this compound is the Fischer Indole Synthesis.[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[7] In this case, the precursors are (3-methylphenyl)hydrazine and pyruvic acid.

The choice of an acid catalyst is crucial; options range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[6] Polyphosphoric acid (PPA) is also a common and effective choice.[7] The mechanism proceeds through a[4][4]-sigmatropic rearrangement of the protonated hydrazone, followed by cyclization and the elimination of ammonia to form the aromatic indole ring.[6][8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Fischer Indole Synthesis for this specific compound.

Caption: Workflow for the Fischer Indole Synthesis.

Step-by-Step Laboratory Methodology

This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.

Materials:

-

(3-methylphenyl)hydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol (95%)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Hydrochloric acid (HCl) (2M)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-methylphenyl)hydrazine hydrochloride in a minimal amount of warm water and neutralize with 5% NaHCO₃ solution until effervescence ceases. Extract the free hydrazine base with diethyl ether and dry the organic layer over anhydrous sodium sulfate.

-

Causality: The hydrochloride salt is more stable for storage, but the free base is required for the reaction. Neutralization releases the reactive nucleophile.

-

Combine the (3-methylphenyl)hydrazine (1 equivalent) with pyruvic acid (1.1 equivalents) in glacial acetic acid.[7]

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Acetic acid acts as both a solvent and a mild acid catalyst for the condensation reaction between the hydrazine and the ketone group of pyruvic acid.[7]

-

-

Cyclization:

-

Carefully add an acid catalyst, such as polyphosphoric acid (PPA) or ZnCl₂, to the flask containing the hydrazone.

-

Heat the reaction mixture to 80-100°C for 2-4 hours. The progress of the indole formation should be monitored by TLC.

-

Causality: The strong acid protonates the hydrazone, facilitating the key[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[6][9]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature, then pour it cautiously over crushed ice.

-

A precipitate of the crude this compound will form.

-

Filter the crude solid using a Büchner funnel and wash thoroughly with cold water to remove residual acid.

-

Causality: The product is insoluble in acidic water, allowing for its separation from the reaction medium and water-soluble byproducts.

-

-

Purification:

-

Dissolve the crude solid in a minimal amount of hot 95% ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

-

Causality: Recrystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.

-

-

Validation:

-

Confirm the identity and purity of the final product by measuring its melting point (expected: 220-221°C) and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).[2]

-

Applications in Drug Discovery & Research

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Indole-2-carboxylic acid derivatives, in particular, are recognized as a promising scaffold for developing novel therapeutic agents.[11]

Role as a Bioactive Scaffold

The indole nucleus, specifically the carboxylic acid at the 2-position and the N-H group, can act as a bidentate chelator for metal ions, such as Mg²⁺, which are essential cofactors in the active sites of enzymes like HIV-1 integrase.[11] This chelation ability is a key interaction that can inhibit enzyme function.

Recent research has demonstrated that indole-2-carboxylic acid derivatives can serve as potent inhibitors for various therapeutic targets:

-

Antiviral Agents: They are being actively investigated as HIV-1 integrase strand transfer inhibitors (INSTIs).[11]

-

Anticancer Agents: The scaffold is used in the synthesis of Pin1 inhibitors, which are explored for their potential to regulate protein folding and cellular signaling pathways implicated in cancer.[1]

-

Antiparasitic Agents: Substituted indole-2-carboxamides have been identified in phenotypic screens as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[12][13]

Structural Contribution Diagram

The diagram below illustrates how the this compound core can be elaborated into a more complex, biologically active molecule.

Caption: Elaboration of the core scaffold into lead compounds.

Expected Analytical Data

For validation, the synthesized compound should be characterized using standard analytical techniques. While a full spectrum is required for definitive identification, key expected signals for the parent compound, Indole-2-carboxylic acid, provide a reference.

| Technique | Expected Characteristic Signals (Reference: Indole-2-carboxylic acid) | Source(s) |

| ¹H NMR | ~13.0 ppm (s, 1H, -COOH) , ~11.8 ppm (s, 1H, indole -NH) , 7.7-7.0 ppm (m, aromatic protons) . The 4-methyl group would appear as a singlet around 2.2-2.5 ppm. | [14] |

| ¹³C NMR | ~163 ppm (C=O) , 138-107 ppm (indole ring carbons) . The methyl carbon would appear around 20-25 ppm. | [15] |

| IR | ~3300 cm⁻¹ (N-H stretch) , ~3000-2500 cm⁻¹ (O-H stretch, broad) , ~1680 cm⁻¹ (C=O stretch) . | [16] |

References

- Fischer indole synthesis. Wikipedia. [Link]

- Fischer Indole Synthesis. Cambridge University Press. [Link]

- A green and efficient method for the synthesis of new indolenines deriv

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic

- Methyl 1H-indole-2-carboxylate.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

- 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link]

- Synthetic method of indole-2-carboxylic acid.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- 4-methoxy-1H-indole-2-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]

- SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYL

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 18474-57-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 18474-57-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and the Mechanistic Landscape of 4-Methyl-1H-indole-2-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." Within this family, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable diversity of biological activities. This guide will delve into the known and potential mechanisms of action of a specific analogue, 4-Methyl-1H-indole-2-carboxylic acid, by examining the well-established biological targets of the parent scaffold and considering the influence of the 4-methyl substituent. While direct, in-depth studies on the precise mechanism of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by analyzing its structural congeners.

Core Mechanistic Insights from the Indole-2-Carboxylic Acid Scaffold

The biological activity of indole-2-carboxylic acid derivatives is largely dictated by the substitutions on the indole ring and the modifications of the carboxylic acid moiety. However, several key mechanisms of action have been identified for the core scaffold, providing a foundational understanding of how this compound might interact with biological systems.

Inhibition of HIV-1 Integrase

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[1][2][3][4][5] The proposed mechanism centers on the ability of the indole-2-carboxylic acid motif to chelate divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2][4] These magnesium ions are essential for the catalytic activity of the integrase.

The key interactions include:

-

Metal Ion Chelation: The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid form a pharmacophore that can coordinate with the two Mg²⁺ ions in the integrase active site.[1]

-

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with viral DNA bases, further stabilizing the inhibitor-enzyme complex.[1][2]

The 4-methyl group in this compound, being an electron-donating group, could potentially modulate the electronic properties of the indole ring, thereby influencing its chelating and stacking interactions.

Dual Inhibition of IDO1 and TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered important targets in cancer immunotherapy.[6] Derivatives of indole-2-carboxylic acid have been identified as dual inhibitors of these enzymes.[6] The mechanism of inhibition likely involves the indole-2-carboxylic acid scaffold acting as a competitive inhibitor, mimicking the natural substrate, tryptophan.

The presence of the 4-methyl group could influence the binding affinity and selectivity of the compound for the active sites of IDO1 and TDO.

Induction of Apoptosis via Tubulin Polymerization Inhibition

Certain derivatives of indole-2-carboxylic acid have demonstrated potent pro-apoptotic activity in cancer cell lines.[7] The underlying mechanism for some of these compounds has been identified as the inhibition of tubulin polymerization.[7] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle in the G2/M phase and subsequently induce apoptosis.[7]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established biochemical and cell-based assays would be required. The following protocols provide a framework for such an investigation.

Protocol 1: HIV-1 Integrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 integrase.

Methodology:

-

Reagents and Materials: Recombinant HIV-1 integrase, donor and target DNA substrates, assay buffer, this compound, known integrase inhibitor (e.g., Raltegravir) as a positive control, DMSO as a vehicle control.

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

-

Add varying concentrations of this compound (or controls) to the reaction mixture.

-

Incubate to allow for pre-incubation of the inhibitor with the enzyme.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate to allow the reaction to proceed.

-

Stop the reaction and quantify the amount of strand transfer product using a suitable method (e.g., fluorescence resonance energy transfer (FRET) or gel electrophoresis).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Protocol 2: IDO1/TDO Enzymatic Assay

Objective: To assess the inhibitory potential of this compound on IDO1 and TDO activity.

Methodology:

-

Reagents and Materials: Recombinant human IDO1 and TDO enzymes, L-tryptophan (substrate), assay buffer, methylene blue, ascorbic acid, catalase, this compound, known IDO1/TDO inhibitor (e.g., Epacadostat) as a positive control.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme (IDO1 or TDO), and varying concentrations of the test compound.

-

Pre-incubate the enzyme with the inhibitor.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate to convert N-formylkynurenine to kynurenine.

-

Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde) and measure the absorbance at a specific wavelength to quantify kynurenine production.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each enzyme.

-

Protocol 3: Cell-Based Apoptosis and Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression and apoptosis in a relevant cancer cell line.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line (e.g., a breast or colon cancer cell line) under standard conditions.

-

Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

Cell Cycle Analysis:

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest the treated cells.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis:

-

Quantify the percentage of cells in each cell cycle phase and the percentage of apoptotic cells for each treatment condition.

-

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 4-substituted indole-2-carboxylic acids are not abundant, general principles can be applied. The position and electronic nature of substituents on the indole ring can significantly impact activity. A methyl group at the 4-position is a small, lipophilic, and electron-donating group. Its influence could be:

-

Steric Effects: The methyl group could either facilitate or hinder binding to a target protein depending on the size and shape of the binding pocket.

-

Electronic Effects: As an electron-donating group, it can increase the electron density of the indole ring, which might enhance π-π stacking interactions and affect the pKa of the indole nitrogen.

-

Metabolic Stability: The methyl group could influence the metabolic stability of the compound by blocking a potential site of oxidation.

Quantitative Data Summary

As there is no direct experimental data for the biological activity of this compound in the reviewed literature, a quantitative data table cannot be provided at this time. The table below is a template that could be populated following the execution of the aforementioned experimental protocols.

| Target | Assay Type | Metric | Value (µM) |

| HIV-1 Integrase | Enzymatic | IC₅₀ | To be determined |

| IDO1 | Enzymatic | IC₅₀ | To be determined |

| TDO | Enzymatic | IC₅₀ | To be determined |

| Cancer Cell Line X | Cell Viability | GI₅₀ | To be determined |

Conclusion and Future Directions

This compound belongs to a class of compounds with a proven track record of diverse and potent biological activities. Based on the extensive research on the indole-2-carboxylic acid scaffold, it is plausible that this compound could exhibit inhibitory activity against targets such as HIV-1 integrase and IDO1/TDO, or induce apoptosis in cancer cells. The 4-methyl substituent is likely to modulate these activities through a combination of steric, electronic, and metabolic effects.

To fully elucidate the mechanism of action of this compound, a systematic investigation using the biochemical and cell-based assays outlined in this guide is essential. Further studies, including co-crystallization with target proteins and in vivo efficacy models, would provide a more complete picture of its therapeutic potential. The insights gained from such studies would be invaluable for the rational design of next-generation therapeutics based on this versatile scaffold.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. - PubMed

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - ResearchG

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Synthesis and biological activity of functionalized indole-2-carboxyl

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)

- Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)

- (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.

- This compound AldrichCPR - Sigma-Aldrich

- This compound | CAS 18474-57-2 | SCBT

- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC - NIH

- Buy Indole-2-carboxylic acid | 1477-50-5 - Smolecule

- 18474-57-2|this compound|BLD Pharm

- This compound - Crescent Chemical Company

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Public

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH

Sources

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs of 4-Methyl-1H-indole-2-carboxylic Acid: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction

The indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of substituents onto this indole nucleus allows for the fine-tuning of physicochemical properties and pharmacological activities, leading to the development of potent and selective therapeutic agents. This guide focuses on the structural analogs of a specific, yet versatile, member of this family: 4-Methyl-1H-indole-2-carboxylic acid. The presence of the methyl group at the 4-position introduces a unique steric and electronic profile that can significantly influence ligand-receptor interactions and metabolic stability.

This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small-molecule therapeutics. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols for key reactions and biological assays, and present a comprehensive analysis of how structural modifications impact biological activity across various therapeutic areas.

Core Scaffold Synthesis: The Reissert Indole Synthesis

A reliable and versatile method for the synthesis of indole-2-carboxylic acids is the Reissert indole synthesis. This classical approach involves the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester. For the synthesis of our core scaffold, this compound, the starting material is 2-methyl-6-nitrotoluene.

The underlying principle of the Reissert synthesis is the generation of a key intermediate, ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate, through a base-catalyzed Claisen condensation. The subsequent reduction of the nitro group to an amine initiates an intramolecular cyclization and dehydration cascade to furnish the indole ring system. Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a common and effective choice.[1]

Caption: The Reissert indole synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative procedure based on the principles of the Reissert indole synthesis.[1]

Step 1: Condensation of 2-Methyl-6-nitrotoluene with Diethyl Oxalate

-

To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 2-methyl-6-nitrotoluene and diethyl oxalate.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate.

-

Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reductive Cyclization and Hydrolysis

-

Suspend the ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate in glacial acetic acid.

-

Add zinc dust portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

The filtrate, containing the ethyl ester of the target compound, is then subjected to basic hydrolysis (e.g., using aqueous NaOH) to yield the carboxylic acid.

-

Acidify the basic solution to precipitate the crude this compound.

-

Collect the product by filtration, wash with water, and purify by recrystallization.

Structural Analogs and Therapeutic Applications

The this compound scaffold has served as a template for the development of a diverse range of therapeutic agents. By modifying the carboxylic acid moiety (e.g., to amides or esters) and introducing various substituents at other positions of the indole ring, researchers have generated analogs with potent activities against a variety of biological targets.

Anti-inflammatory Agents: COX Inhibitors

Indole-based compounds have a long history as anti-inflammatory agents, with indomethacin being a prominent example. Analogs of this compound have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The structure-activity relationship studies in this area often focus on the nature of the substituent at the N1 position and modifications of the carboxylic acid group.

Structure-Activity Relationship Insights:

-

N1-Substitution: Introduction of bulky aromatic or heteroaromatic groups at the N1 position can enhance COX-2 selectivity.

-

C2-Carboxylic Acid: The carboxylic acid is crucial for activity, as it mimics the carboxylate of arachidonic acid, the natural substrate of COX enzymes. Conversion to esters or amides generally reduces or abolishes activity.

-

C5-Substitution: Introduction of electron-withdrawing groups at the C5 position can influence the acidity of the N-H proton and impact binding to the active site.

Table 1: Representative Anti-inflammatory Activity of Indole-2-Carboxamide Analogs [2]

| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | Inhibition of TNF-α release (IC50, µM) | Inhibition of IL-6 release (IC50, µM) |

| 14f | 4-(trifluoromethyl)benzyl | 5-(furan-2-carboxamido) | 0.87 | 1.12 |

| 14g | 4-(trifluoromethyl)benzyl | 5-(3,3-dimethylureido) | 0.95 | 1.24 |

Antiviral Agents: HIV-1 Integrase Inhibitors

The indole-2-carboxylic acid scaffold has been identified as a promising pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] These compounds function by chelating the essential divalent metal ions (Mg²⁺) in the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

Structure-Activity Relationship Insights:

-

C2-Carboxylic Acid and Indole N-H: These groups form a key chelating triad with the two Mg²⁺ ions in the integrase active site.[3]

-

C3-Substitution: Introduction of a long branch at the C3 position can lead to beneficial interactions with a hydrophobic pocket near the active site, significantly enhancing inhibitory activity.[3]

-

C6-Substitution: The introduction of a halogenated benzene ring at the C6 position can establish a π-π stacking interaction with the viral DNA, further improving potency.[5]

Table 2: In Vitro Activity of Indole-2-carboxylic Acid Analogs as HIV-1 Integrase Inhibitors [3]

| Compound ID | C3-substituent | C6-substituent | HIV-1 Integrase Inhibition (IC50, µM) |

| 3 | H | H | >50 |

| 17b | -CH₂-O-benzyl(4-CF₃) | 6-((2,4-difluorophenyl)amino) | 0.25 |

| 20a | -CH₂-O-benzyl(2-F) | 6-((3-fluoro-4-methoxyphenyl)amino) | 0.13 |

Neuromodulators: CB1 Receptor Allosteric Modulators

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), is a major target for therapeutic intervention in a range of neurological and psychiatric disorders. Indole-2-carboxamides have emerged as a class of negative allosteric modulators (NAMs) of the CB1 receptor.[6] These compounds bind to a site on the receptor distinct from the orthosteric site for endogenous cannabinoids, modulating the receptor's response to agonist binding.

Caption: Simplified signaling pathway of the CB1 receptor and modulation by a negative allosteric modulator (NAM).

Structure-Activity Relationship Insights:

-

C3-Alkyl Chain: Short alkyl chains at the C3 position are preferred for potent CB1 allosteric modulatory activity.[6]

-

C5-Halogen: A chloro or fluoro group at the C5 position enhances the modulatory potency.[6]

-

Amide Linker and Phenyl Ring: An ethylene linker between the amide nitrogen and a phenyl ring, which is substituted with an electron-donating group like a diethylamino group at the 4-position, is a key feature for activity.[6]

Table 3: CB1 Receptor Allosteric Modulatory Activity of Indole-2-carboxamide Analogs [6]

| Compound ID | C3-substituent | C5-substituent | Phenyl Ring B (4-position) | CB1 Allosteric Modulation (IC50, nM) |

| 1 | H | H | Piperidin-1-yl | 853 |

| 45 | Ethyl | Chloro | Diethylamino | 79 |

Anticancer Agents

The indole nucleus is a common feature in many natural and synthetic anticancer agents.[7][8] Structural analogs of this compound have been investigated for their cytotoxic activity against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of key enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in tumor immune evasion, or targeting other cellular processes.

IDO1/TDO Dual Inhibition:

IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. Their upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell-mediated immune responses. Dual inhibitors of IDO1 and TDO are therefore attractive targets for cancer immunotherapy.

Caption: The role of IDO1/TDO in tumor immune evasion and its inhibition by indole-2-carboxylic acid analogs.

Table 4: Cytotoxic Activity of Indole-based Analogs against Cancer Cell Lines [7]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 1 | HCT116 (Colon) | 22.4 |

| Compound 2 | HCT116 (Colon) | 0.34 |

| Compound 1 | HTB-26 (Breast) | 10 - 50 |

| Compound 2 | HTB-26 (Breast) | 10 - 50 |

| Compound 1 | PC-3 (Prostate) | 10 - 50 |

| Compound 2 | PC-3 (Prostate) | 10 - 50 |

| Compound 1 | HepG2 (Liver) | 10 - 50 |

| Compound 2 | HepG2 (Liver) | 10 - 50 |

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. The strategic placement of a methyl group at the 4-position, combined with modifications at other positions of the indole ring and the carboxylic acid moiety, allows for the generation of structural analogs with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the synthetic strategies, detailed experimental protocols, and structure-activity relationships for key therapeutic applications, including anti-inflammatory, antiviral, neuromodulatory, and anticancer agents. The insights presented herein are intended to empower researchers in the field of drug discovery to further explore and exploit the therapeutic potential of this promising class of compounds. The continued investigation of this compound analogs holds significant promise for the development of next-generation medicines to address unmet medical needs.

References

- Schmitt, F., et al. (2021). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. ResearchGate.

- Zhang, Y., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5125-5136.

- Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.

- Reissert indole synthesis. Wikipedia.

- 4-Methylindole. PubChem.

- Ignatowska-Jankowska, B., et al. (2013). Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor. PLoS One, 8(9), e72993.

- Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031.

- Bommagani, S., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. European Journal of Medicinal Chemistry, 136, 393-405.

- Chen, T., et al. (2019). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 29(18), 2665-2670.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9866-9878.

- Gribble, G. W. (2016). Reissert Indole Synthesis. ResearchGate.

- Various Authors. (n.d.). IC50 values of cancer cell lines. ResearchGate.

- Reissert Indole Synthesis. Name Reactions in Organic Synthesis.

- Sharma, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Cihan-Üstündağ, G., & Çapan, G. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Turkish Journal of Chemistry, 36(4), 577-586.

- Various Authors. (n.d.). IC50 values of cancer cell lines. ResearchGate.

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Omega.

- Montanari, I., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 29(22), 5009.

- Albhaisi, R., et al. (2022). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Yeditepe Journal of Health Sciences, 1(1), 1-8.

- Colombo, E., et al. (2014). Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. Organic Process Research & Development, 18(6), 724-731.

- Lin, S., et al. (1998). Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability. Journal of Medicinal Chemistry, 41(26), 5353-5361.

- Atalay, T., et al. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 9(4), 1853-1858.

- Wislicenus, W., & Arnold, E. (1927). ethyl acetopyruvate. Organic Syntheses, 7, 38.

- Nguyen, T., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203.

- Pal, S., & Hembram, K. (2018). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE.

- Vosooghi, M., et al. (2014). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. Chemical and Pharmaceutical Bulletin, 62(6), 547-553.

- Kovalenko, S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][7][9]triazino[2,3-c]quinazolines. Molecules, 29(10), 2269.

- Abou-Seri, S., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry, 16(8), 537-564.

- Bartel, M., et al. (1997). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of Medicinal Chemistry, 40(17), 2694-2705.

- Vosooghi, M., et al. (2014). Neuroprotective and Antioxidant Activities of 4-Methylcoumarins: Development of Structure–Activity Relationships. ResearchGate.

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9866-9878.

- CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites. ResearchGate.

- Arnold, E., & Wislicenus, W. (1927). ethyl ethoxalylpropionate. Organic Syntheses, 7, 40.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Architecture of Discovery: A Technical Guide to Novel Indole-2-Carboxylic Acid Derivatives

Foreword: The Enduring Relevance of the Indole Scaffold

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products and pharmacologically active compounds underscores its remarkable versatility as a privileged scaffold. Within this esteemed class, indole-2-carboxylic acid and its derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of therapeutic potential, including antiviral, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core principles and practical methodologies underpinning the discovery of novel indole-2-carboxylic acid derivatives. We will eschew a rigid, templated approach, instead allowing the scientific narrative to guide the structure of this document, mirroring the organic and iterative nature of the discovery process itself. Our focus will be on the causality behind experimental choices, the inherent self-validating nature of robust protocols, and a rigorous grounding in authoritative scientific literature.

I. Strategic Blueprint: The Rationale for Pursuing Indole-2-Carboxylic Acid Derivatives

The indole-2-carboxylic acid moiety is not merely a synthetic handle; it is a key pharmacophoric element that actively participates in molecular recognition. The carboxylic acid group, often deprotonated at physiological pH, can engage in crucial hydrogen bonding and ionic interactions with biological targets. Furthermore, the indole ring system itself provides a platform for a variety of non-covalent interactions, including hydrophobic interactions and π-π stacking.[4][5] This combination of features makes the indole-2-carboxylic acid scaffold an ideal starting point for the design of targeted therapeutics.

A compelling example of this is seen in the development of HIV-1 integrase inhibitors. The indole nucleus and the C2 carboxyl group of indole-2-carboxylic acid derivatives have been shown to chelate with two Mg²⁺ ions within the active site of the integrase enzyme, a critical interaction for inhibiting its strand transfer activity.[4][6][7] This mechanistic insight provides a clear rationale for the continued exploration of this chemical space for novel antiviral agents.

II. Constructing the Core: Synthetic Pathways to Functionalized Indole-2-Carboxylic Acids

The successful discovery of novel derivatives hinges on the ability to efficiently synthesize a diverse library of analogues. The choice of synthetic route is a critical strategic decision, balancing factors such as substrate scope, functional group tolerance, and overall yield.

Classical Approaches: Time-Tested and Foundational

Classical methods for indole synthesis, while sometimes requiring harsh conditions, remain valuable tools in the synthetic chemist's arsenal.[8]

-

Fischer Indole Synthesis: This venerable reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, is a workhorse for the preparation of the indole core.[8][9]

-

Japp-Klingemann Reaction: This method provides a versatile entry point to indole-2-carboxylic acid esters through the reaction of a diazonium salt with an active methylene compound, followed by Fischer indolization.[10]

Modern Catalytic Methods: Precision and Efficiency

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions and broader functional group compatibility.[11][12] Palladium-catalyzed cross-coupling reactions, for instance, have enabled the efficient construction of highly functionalized indole scaffolds.[11]

Experimental Protocol: A Representative Palladium-Catalyzed Synthesis of an Indole-2-Carboxylic Acid Ester Derivative [13]

-

Esterification: Dissolve the starting indole-2-carboxylic acid in ethanol. Add concentrated sulfuric acid catalytically. Heat the mixture at 80 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the ethyl ester.

-

Buchwald-Hartwig Amination: To a solution of the ethyl 6-bromoindole-2-carboxylate in 1,4-dioxane, add the desired aniline derivative, cesium carbonate (Cs₂CO₃), and a catalytic amount of palladium(II) acetate (Pd(OAc)₂) and XPhos. Purge the reaction vessel with an inert gas (e.g., argon) and heat at 110 °C for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of methanol and water. Add sodium hydroxide and heat the mixture at 80 °C for 1-3 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and acidify with 1N HCl. Collect the resulting precipitate by filtration, wash with water, and dry to yield the final indole-2-carboxylic acid derivative.

Caption: Synthetic workflow for novel indole-2-carboxylic acid derivatives.

III. The Proving Ground: Biological Evaluation and Screening Funnels

The synthesized library of compounds must be subjected to a rigorous and systematic biological evaluation to identify promising lead candidates. This process is typically structured as a screening funnel, starting with high-throughput primary assays and progressing to more complex and physiologically relevant secondary and tertiary assays.

Primary Screening: Identifying Initial Hits

The nature of the primary screen is dictated by the therapeutic target. For example, in the context of anti-inflammatory drug discovery, a common primary assay is the inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (e.g., RAW 264.7).[14]

Experimental Protocol: In Vitro Anti-inflammatory Assay [14]

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Cytokine Quantification: Collect the cell culture supernatants and quantify the levels of TNF-α and IL-6 using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-treated control. Determine the IC₅₀ value for each active compound.

Secondary and Tertiary Screening: From In Vitro to In Vivo

Promising hits from the primary screen are advanced to more complex assays to confirm their activity and elucidate their mechanism of action. This may include enzymatic assays to confirm direct target engagement, as in the case of HIV-1 integrase inhibition assays.[4][6] Ultimately, the most promising candidates are evaluated in animal models of the disease to assess their in vivo efficacy and safety.[14]

Caption: A typical screening funnel for drug discovery.

IV. Refining the Design: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological screening is used to establish a structure-activity relationship (SAR), which provides insights into how the chemical structure of the derivatives influences their biological activity.[15][16][17] This information is crucial for guiding the next round of synthesis in a process known as lead optimization.

For example, in the development of indole-2-carboxylic acid-based HIV-1 integrase inhibitors, it was found that the introduction of a halogenated benzene ring at the C6 position of the indole core could effectively bind with viral DNA through π-π stacking interactions, leading to enhanced inhibitory activity.[4][5][18] Similarly, the introduction of a long branch on the C3 position improved interactions with a hydrophobic cavity near the active site of the enzyme.[6][7]

Table 1: Illustrative SAR Data for Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

| Compound | Substitution at C3 | Substitution at C6 | IC₅₀ (µM) |

| 1 | H | H | 32.37[5] |

| 4a | 2-methoxyphenyl | H | ~10-15[5] |

| 17a | H | Halogenated benzene | 3.11[4][5] |

| 20a | Long branch | H | 0.13[6][7] |

This iterative cycle of design, synthesis, and testing is the engine of drug discovery, progressively refining the chemical structure to maximize potency and selectivity while minimizing off-target effects and toxicity.

V. Conclusion: The Path Forward

The discovery of novel indole-2-carboxylic acid derivatives is a dynamic and rewarding field of research. The inherent versatility of the indole scaffold, coupled with a growing understanding of its pharmacophoric potential, ensures its continued relevance in the quest for new medicines. By integrating rational design, efficient synthetic methodologies, and rigorous biological evaluation, researchers can continue to unlock the therapeutic promise held within this remarkable class of molecules.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Tre

- Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Scilit.

- A Comparative Guide to Indole Synthesis: Classical Methods vs.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str

- Catalytic Version of the Fischer Indole Synthesis. ChemistryViews.

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry.

- Recent Progress in the Transition Metal C

- Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials.

- Recent advances in the synthesis of indoles and their applic

- Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. PubMed.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid deriv

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews.

- In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. MDPI.

- The structure-activity relationship (SAR) of the novel indole...

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.

- ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.

- Synthetic routes for derivatives of indole 2-carboxamide (molecules...

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. ValQi.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)

- Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF.

- Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic.

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.

- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ScienceDirect.

Sources

- 1. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 14. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental properties, detail its synthesis via the classic Fischer indolization, explore its spectroscopic signature, and critically examine its emerging role as a foundational scaffold in modern drug discovery, particularly in the development of novel antiviral agents.

Core Compound Characteristics

This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the carboxylic acid group at the 2-position and a methyl group at the 4-position imparts specific chemical reactivity and physical properties that make it a valuable starting material for organic synthesis.

Physicochemical and Structural Data

For researchers, precise physical and chemical data is paramount for experimental design, including reaction setup, purification, and analytical characterization. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18474-57-2 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | Solid | |

| Melting Point | 220-221 °C | |

| Boiling Point | 419.9 °C at 760 mmHg | |

| InChI Key | QMSCXKCJGFIXDF-UHFFFAOYSA-N | |

| SMILES | Cc1cccc2[nH]c(cc12)C(O)=O |

Synthesis Pathway: The Fischer Indole Synthesis

The most established and versatile method for constructing the indole ring system is the Fischer indole synthesis, first reported in 1883.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2]

For the synthesis of this compound, the logical precursors are m-tolylhydrazine (3-methylphenylhydrazine) and pyruvic acid.

Reaction Mechanism

The causality behind the Fischer indole synthesis is a sequence of acid-catalyzed transformations:[1][3]

-

Hydrazone Formation: The reaction initiates with the condensation of m-tolylhydrazine and pyruvic acid to form the corresponding phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an electrocyclic rearrangement, analogous to a Cope rearrangement, to form a di-imine intermediate, which breaks the aromaticity of the benzene ring.[1]

-

Aromatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the amino group onto an imine carbon, forming a five-membered ring.

-

Ammonia Elimination: Under acidic conditions, a molecule of ammonia (NH₃) is eliminated, leading to the formation of the stable, aromatic indole ring.

Detailed Experimental Protocol

This protocol is a representative methodology based on the principles of the Fischer indole synthesis.[2][4] Safety Precaution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of m-tolylhydrazine hydrochloride in ethanol.

-